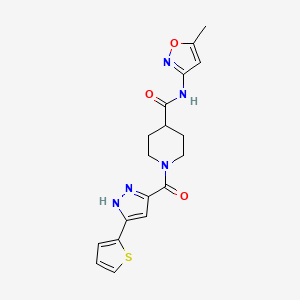

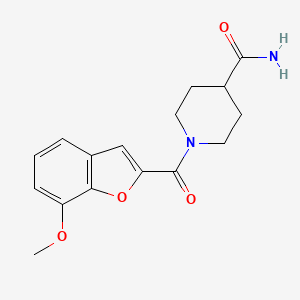

1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide is a derivative of benzofuran and piperidine, which are both significant in medicinal chemistry due to their presence in compounds with various biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of benzofuran and piperidine are present in the discussed research, suggesting potential pharmacological relevance.

Synthesis Analysis

The synthesis of related compounds involves strategic modifications to the benzofuran core to enhance biological activity. For example, the synthesis of 2,3-dihydrobenzofuran-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors involves a structure-based design strategy, leading to the discovery of potent inhibitors with significant improvements in potency upon further modification . Similarly, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents involves lithiation and acid-catalyzed cyclization steps . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using X-ray crystallography and computational methods. For instance, the crystal structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been determined, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . This suggests that the methoxy group and the carboxamide moiety in this compound could similarly influence its conformation and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzofuran and piperidine derivatives can be influenced by substituents and the overall molecular context. For example, the electrophilic 2-position of the benzofuran scaffold is accessible for modifications, which can significantly alter the potency of the resulting compounds . The reactivity of the piperidine moiety can also be modified through N-dealkylation and the introduction of various substituents, as seen in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid, for instance, demonstrates the influence of dipolar groups and hydrogen bonding on the supramolecular organization . These findings can provide insights into the potential properties of this compound, such as solubility, stability, and intermolecular interactions, which are crucial for its application as a pharmaceutical agent.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the synthesis of novel compounds for therapeutic applications, such as anti-inflammatory and analgesic agents, leveraging structures similar to "1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide". For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) investigated the antimicrobial activity of new pyridine derivatives, demonstrating the potential of similar compounds in addressing bacterial and fungal infections. This suggests that derivatives of "this compound" could have applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Palladium-Catalyzed Aminocarbonylation

The use of compounds with structures related to "this compound" in palladium-catalyzed aminocarbonylation processes has been documented. Takács et al. (2014) highlighted the utility of alkoxycarbonylpiperidines as N-nucleophiles in such reactions, offering insights into their role in organic synthesis and potential pharmaceutical applications (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Cytotoxicity and Antiproliferative Activity

Research by Hassan, Hafez, and Osman (2014) on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives suggests potential applications of similar compounds in cancer research. Their work on evaluating these compounds' in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells could guide future studies on "this compound" derivatives as anticancer agents (Hassan, Hafez, & Osman, 2014).

Central Nervous System Agents

Compounds similar to "this compound" have been explored for their potential as central nervous system agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] showing marked inhibition of tetrabenazine-induced ptosis, suggesting applications in developing antidepressants or other CNS-active drugs (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, & Ong, 1976).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-21-12-4-2-3-11-9-13(22-14(11)12)16(20)18-7-5-10(6-8-18)15(17)19/h2-4,9-10H,5-8H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXJIJPRDYVSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)